molecular formula C8H5IN2O2 B13129194 6-Iodo-2,3-dihydrophthalazine-1,4-dione

6-Iodo-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B13129194
M. Wt: 288.04 g/mol
InChI Key: KXRHUSMHCBEIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2,3-dihydrophthalazine-1,4-dione is a derivative of phthalazine-1,4-dione, a compound known for its diverse biological activities. This compound is characterized by the presence of an iodine atom at the 6th position of the dihydrophthalazine ring, which can significantly influence its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2,3-dihydrophthalazine-1,4-dione typically involves the iodination of 2,3-dihydrophthalazine-1,4-dione. One common method includes the reaction of 2,3-dihydrophthalazine-1,4-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Iodo-2,3-dihydrophthalazine-1,4-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, phthalazine derivatives are known to act as non-competitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission in the brain. This interaction can modulate neuronal activity and provide anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrophthalazine-1,4-dione: The parent compound without the iodine substitution.

    6-Bromo-2,3-dihydrophthalazine-1,4-dione: A similar compound with a bromine atom instead of iodine.

    6-Chloro-2,3-dihydrophthalazine-1,4-dione: A similar compound with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 6-Iodo-2,3-dihydrophthalazine-1,4-dione can enhance its reactivity and biological activity compared to its halogenated counterparts. Iodine is larger and more polarizable than bromine or chlorine, which can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

6-iodo-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13)

InChI Key

KXRHUSMHCBEIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.